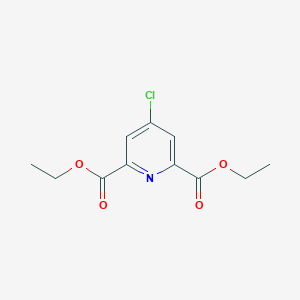

Diethyl 4-chloropyridine-2,6-dicarboxylate

説明

Diethyl 4-chloropyridine-2,6-dicarboxylate is a pyridine derivative featuring two ethyl ester groups at positions 2 and 6 and a chlorine substituent at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and polymer science. Its structure allows for further functionalization at the 4-position via nucleophilic substitution or coupling reactions, making it valuable for developing enzyme inhibitors (e.g., metallo-β-lactamase inhibitors) and functional polymers .

特性

IUPAC Name |

diethyl 4-chloropyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVRVZXJZVVBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304639 | |

| Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-01-8 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53389-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 166604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053389018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53389-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Phosphorus oxychloride is a widely employed chlorinating agent for hydroxyl-to-chlorine substitution. In this method, diethyl 4-hydroxypyridine-2,6-dicarboxylate is refluxed with excess POCl₃ under anhydrous conditions. The reaction typically proceeds at 80–100°C for 6–8 hours, yielding the chlorinated product after neutralization and purification.

Reaction Conditions

Thionyl Chloride (SOCl₂) as an Alternative Chlorinating Agent

Thionyl chloride offers a milder alternative, particularly for acid- or heat-sensitive substrates. The reaction is conducted at room temperature, with SOCl₂ acting both as a chlorinating agent and solvent. After 12–24 hours, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate.

Optimization Notes

-

Excess SOCl₂ (2–3 equivalents) ensures complete conversion.

-

Yield : 65–75%, slightly lower than POCl₃ due to competing side reactions.

Esterification of 4-Chloropyridine-2,6-Dicarboxylic Acid

An alternative approach involves synthesizing 4-chloropyridine-2,6-dicarboxylic acid followed by esterification with ethanol. This two-step method is advantageous when the dicarboxylic acid is readily available or synthesized via oxidation pathways.

Synthesis of 4-Chloropyridine-2,6-Dicarboxylic Acid

The dicarboxylic acid is prepared through oxidative hydrolysis of 4-chloro-2,6-dicyanopyridine using concentrated sulfuric acid and hydrogen peroxide. The nitrile groups are converted to carboxylic acids under vigorous reflux conditions (120°C, 24 hours).

Reaction Scheme

Fischer Esterification with Ethanol

The dicarboxylic acid is esterified using excess ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux (78°C) for 12–16 hours, with water removal via Dean-Stark trap to drive the equilibrium toward ester formation.

Key Parameters

Cyclocondensation Strategies

This compound can also be synthesized de novo via cyclocondensation reactions. These methods construct the pyridine ring with pre-installed chlorine and ester functionalities.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction employs ethyl acetoacetate, ammonium acetate, and 4-chloro-2,6-dicarbaldehyde in acetic acid. The dihydropyridine intermediate is oxidized to the aromatic pyridine derivative using manganese dioxide (MnO₂).

Reaction Conditions

Palladium-Catalyzed Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling to introduce the chlorine substituent. For example, diethyl 4-bromopyridine-2,6-dicarboxylate undergoes halogen exchange with copper(I) chloride in dimethylformamide (DMF) at 120°C.

Catalytic System

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Industrial-Scale Production Considerations

For large-scale synthesis, POCl₃-mediated halogenation and Pd-catalyzed coupling are preferred. The former offers cost-effectiveness, while the latter provides superior regioselectivity. Recent patents highlight the use of continuous-flow reactors to enhance POCl₃-based chlorination, achieving 90% conversion with reduced reaction time .

化学反応の分析

Types of Reactions: Diethyl 4-chloropyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4 position can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Reduction: The compound can be reduced to form diethyl 4-aminopyridine-2,6-dicarboxylate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Hydrolysis: 4-chloro-2,6-pyridinedicarboxylic acid.

Reduction: Diethyl 4-aminopyridine-2,6-dicarboxylate.

科学的研究の応用

Organic Synthesis

Diethyl 4-chloropyridine-2,6-dicarboxylate is primarily employed as an intermediate in the synthesis of complex organic molecules. It facilitates the production of various pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals .

Biological Studies

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to interact with specific molecular targets makes it valuable in drug discovery and development .

Pharmaceutical Development

This compound serves as a precursor for synthesizing pharmaceutical compounds. Its derivatives have shown promise in treating various diseases due to their biological activity .

Coordination Chemistry

This compound is also utilized in synthesizing luminescent lanthanide complexes, which are significant in materials science and photonics .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects on bacterial growth, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis of Amides

Research involving the coupling of picolinic acid with this compound demonstrated effective synthesis routes for new amide compounds. These amides exhibited potential applications in catalysis and coordination chemistry .

作用機序

The mechanism of action of diethyl 4-chloropyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester groups facilitate its transport across cell membranes, enhancing its bioavailability .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

生物活性

Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS Number: 53389-01-8) is a compound of significant interest in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by a pyridine ring substituted with chlorine and dicarboxylate groups, lends itself to various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂ClNO₄

- Molecular Weight : 257.67 g/mol

- Melting Point : 91-93 °C

- Purity : ≥95%

Biological Activity Overview

This compound has been investigated for its potential applications in various biological contexts:

-

Anticancer Activity :

- Studies have shown that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been noted for their ability to induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage pathways .

- A specific study demonstrated that this compound could inhibit cell proliferation in human cancer cell lines, suggesting a potential role as an anticancer agent.

- Antimicrobial Properties :

- Enzyme Inhibition :

The mechanisms underlying the biological activity of this compound are multifaceted:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells by increasing ROS levels and activating p53-mediated signaling cascades .

- Enzyme Interaction : Its ability to inhibit specific cytochrome P450 enzymes suggests that it may alter the metabolism of co-administered drugs, impacting their therapeutic efficacy and safety profiles .

Case Studies

Several case studies highlight the biological significance of this compound:

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Testing :

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 4-chloropyridine-2,6-dicarboxylate, and how can reaction yields be improved?

The compound is typically synthesized via chlorination of chelidamic acid derivatives followed by esterification. A reported method involves reacting chelidamic acid with thionyl chloride to form the acid chloride intermediate, followed by treatment with ethanol to yield the diethyl ester. However, this route achieves only ~27.5% yield due to competing side reactions . To optimize yields:

- Use anhydrous conditions to minimize hydrolysis.

- Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate esterification.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.

Q. How can NMR spectroscopy validate the structure of this compound?

Key diagnostic signals in NMR include:

- Two aromatic protons at δ 7.5 ppm (singlet, H-3 and H-5 positions).

- Ethyl ester groups: a quartet at δ 4.0 ppm (CH) and a triplet at δ 1.3 ppm (CH) . Absence of broad peaks confirms complete esterification. For ambiguous cases, NMR should show carbonyl carbons at ~165 ppm and the pyridine ring carbons between 120–150 ppm .

Q. What solubility characteristics influence experimental design for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). This solubility profile necessitates:

- Use of DMF as a solvent for nucleophilic substitution reactions.

- Precipitation in ice-cold water for purification .

- Storage in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides unambiguous confirmation:

Q. What strategies address low yields in derivatization reactions (e.g., halogen exchange or trifluoromethylation)?

Halogen exchange (e.g., substituting Cl with I) using NaI in acetone achieves ~11.2% yield due to poor leaving-group reactivity . To improve efficiency:

- Use copper iodide/palladium chloride catalysts in dichloromethane for Ullmann-type couplings.

- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Monitor progress via TLC with UV visualization for rapid optimization.

Q. How can computational modeling guide the design of metal complexes using this compound as a ligand?

The dicarboxylate groups act as polydentate ligands for transition metals (e.g., Cu, Pd). Steps include:

- Density Functional Theory (DFT) calculations (e.g., Gaussian09) to predict binding modes.

- Molecular docking (AutoDock Vina) to assess steric compatibility with metal centers.

- Compare HOMO-LUMO gaps to evaluate redox activity . For example, in silico mutagenesis of THSD7A domains guided the design of hydrophobic interactions in a related ligand-metal complex .

Q. What crystallographic challenges arise when refining structures with twinned or disordered crystals?

Twinning and disorder are common in pyridine derivatives due to planar symmetry. Mitigation strategies:

- Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands.

- Apply HKLF5 format for twinned data integration .

- For disorder, split atomic positions and refine occupancy factors iteratively .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions and catalytic systems to minimize side reactions.

- Structural Validation : Cross-validate NMR, SC-XRD, and computational data to resolve ambiguities.

- Derivatization : Use transition-metal catalysts and advanced techniques (microwave, flow chemistry) for challenging substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。